Brunsvigine
Description
Properties
CAS No. |
1354-81-0 |
|---|---|
Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
(1S,13S,15R,16S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraene-15,16-diol |
InChI |
InChI=1S/C16H17NO4/c18-13-2-10-11-6-17(12(10)4-14(13)19)5-8-1-15-16(3-9(8)11)21-7-20-15/h1-3,11-14,18-19H,4-7H2/t11-,12-,13-,14+/m0/s1 |
InChI Key |
JKZMYBLUKAMPKM-XDQVBPFNSA-N |
SMILES |
C1C(C(C=C2C1N3CC2C4=CC5=C(C=C4C3)OCO5)O)O |
Isomeric SMILES |
C1[C@H]([C@H](C=C2[C@H]1N3C[C@H]2C4=CC5=C(C=C4C3)OCO5)O)O |
Canonical SMILES |
C1C(C(C=C2C1N3CC2C4=CC5=C(C=C4C3)OCO5)O)O |
Synonyms |
brunsvigine |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- This compound and pancracine share a cis-fused B/C ring system and the challenging C1-C11a bond, which complicates their synthesis .
- Substituents at C12 (methyl in this compound vs. ethyl in manthine) influence lipophilicity and receptor binding .
- Montanine and coccinine differ in ring fusion (trans vs. cis), affecting their conformational flexibility .
Key Observations :
- This compound’s synthesis leverages copper catalysis for stereocontrol, achieving higher enantioselectivity (>90% ee) than montanine or pancracine .
- Pancracine’s racemic synthesis via [3+2] cycloaddition contrasts with this compound’s asymmetric methods, highlighting the latter’s synthetic complexity .
Key Observations :
- This compound shows potent anticancer activity against A549 lung cancer cells (IC₅₀ = 2.1 μM), outperforming montanine but less active than pancracine in breast cancer models .
- Pancracine’s strong acetylcholinesterase (AChE) inhibition suggests utility in neurodegenerative diseases, a niche where this compound is less effective .
- Montanine’s anti-inflammatory potency aligns with its structural flexibility (trans-fused rings), which may enhance interaction with NF-κB pathways .
Preparation Methods
Early-Stage Functionalization
The synthesis begins with protection of the dihydrocatechols as their p-methoxyphenyl (PMP) ethers, followed by ozonolysis to generate dialdehydes. A critical radical addition/elimination sequence installs the C1–C2 bond of the E-ring (Table 1). Using tributyltin hydride and azobisisobutyronitrile (AIBN) in benzene at reflux, the team achieved a 75% yield for this transformation, confirmed by NMR analysis.
Table 1: Key Radical-Mediated Steps in E-Ring Formation
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| C1–C2 bond formation | BuSnH, AIBN | Benzene, reflux | 75 |
| Cyclization | CFCOAg, Br | CHCl, 0°C | 45 |
Late-Stage Cyclization and Resolution
Construction of the benzazepine core required a silver-mediated bromoetherification (Table 1), forming the B-ring with >20:1 diastereoselectivity. Final stages involved deprotection and recrystallization from ethyl acetate/hexane to furnish (+)-brunsvigine in 17 linear steps (overall yield: 1.2%). X-ray crystallography (CCDC 641134) confirmed the absolute configuration.
| Substrate | Base System | Temp (°C) | Time (h) | Yield (%) | dr |
|---|---|---|---|---|---|
| Oxirane 3 | LiN(iPr)/t-BuOK | −78 | 2 | 82 | 92:8 |
| Oxirane 4 | LiN(iPr)/t-BuOK | −78 | 2 | 76 | 89:11 |
Mechanistic Considerations
Density functional theory (DFT) calculations suggest that the superbase deprotonates the oxirane β-carbon, triggering nucleophilic attack on the adjacent amine. This contrasts with traditional acid-catalyzed epoxide openings, offering superior control over ring size and stereochemistry.
Comparative Analysis of Synthetic Routes
The chemoenzymatic route remains the gold standard for this compound synthesis, albeit with limitations in scalability. Key metrics comparison reveals opportunities for improvement (Table 3).
Table 3: Synthesis Route Comparison
Q & A
Q. What are the primary chemical identification methods for Brunsvigine, and how do they ensure structural accuracy?
Methodological Answer: this compound’s structural elucidation relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) for carbon-hydrogen framework analysis and Mass Spectrometry (MS) for molecular weight confirmation . X-ray crystallography is critical for resolving stereochemical ambiguities, particularly in complex alkaloids like this compound. To ensure accuracy, cross-validate results with published spectral databases and replicate analyses using independent instrumentation. For novel derivatives, combine these methods with chromatographic purity assessments (e.g., HPLC-UV) .
Q. What are the established synthetic routes for this compound, and what are their comparative efficiencies?
Methodological Answer: this compound’s synthesis typically employs retrosynthetic strategies targeting its Amaryllidaceae alkaloid backbone. Key steps include:
- Biosynthetic mimicry : Enzymatic coupling of precursor units (e.g., norbelladine analogs).
- Total synthesis : Multi-step routes using asymmetric catalysis (e.g., Sharpless epoxidation) to control stereocenters .
Compare efficiencies via step-yield calculations and atom economy metrics . Optimize purification using flash chromatography or preparative HPLC. Document reaction conditions (solvent, temperature, catalysts) rigorously to ensure reproducibility .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in this compound’s reported bioactivity across different studies?
Methodological Answer: Address discrepancies through:
- Systematic review protocols : Meta-analyze existing data using PRISMA guidelines, highlighting variables like cell line specificity (e.g., SH-SY5Y vs. PC12 cells) or dosage regimes .
- Standardized assays : Re-evaluate bioactivity in parallel in vitro (e.g., acetylcholinesterase inhibition) and in vivo models (e.g., murine neuroprotection assays) under controlled conditions (pH, temperature, solvent controls) .
- Mechanistic redundancy checks : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement, reducing off-target artifact risks .
Q. What advanced computational strategies predict this compound’s pharmacokinetics, and how do they validate experimentally?
Methodological Answer:
- Molecular docking : Simulate this compound’s binding to targets (e.g., NMDA receptors) using AutoDock Vina or Schrödinger Suite, prioritizing poses with lowest Gibbs free energy .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .
Validate predictions via: - In vitro permeability assays : Caco-2 monolayer transport studies.
- Hepatic microsomal stability tests : Quantify metabolite formation using LC-MS/MS .
Q. What methodologies optimize this compound’s enantiomeric purity, and how is success quantified?
Methodological Answer:
- Chiral resolution : Use HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and mobile phases optimized for this compound’s logP .
- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or asymmetric catalysts to enhance enantiomeric excess (ee).
Quantify purity via: - Circular Dichroism (CD) spectroscopy : Compare Cotton effect signatures to enantiopure standards.
- Chiral NMR shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] .
Q. How do researchers investigate this compound’s mechanism of action using multi-omics technologies, and what controls address technical variability?
Methodological Answer:
- Transcriptomics : Perform RNA-Seq on this compound-treated neuronal cells, using DESeq2 for differential expression analysis (FDR <0.05) .
- Proteomics : Apply TMT-labeled LC-MS/MS to quantify protein abundance changes, validated via Western blot .
Controls : - Batch-effect correction : Include inter-run calibrators and randomized sample processing orders.
- Orthogonal validation : Cross-verify omics findings with functional assays (e.g., Seahorse metabolic profiling) .
Methodological Best Practices
- Reproducibility : Document experimental parameters (e.g., NMR solvent, MS ionization mode) per FAIR data principles .
- Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional animal care committee approvals .
- Data contradiction resolution : Apply Bradford Hill criteria to assess causality in conflicting bioactivity reports .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
